molecular formula C12H10O2 B1422175 2-(Cyclopropylethynyl)benzoic acid CAS No. 1313028-09-9

2-(Cyclopropylethynyl)benzoic acid

Cat. No. B1422175
M. Wt: 186.21 g/mol
InChI Key: UCAPNHYQJXDWDX-UHFFFAOYSA-N
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Description

2-(Cyclopropylethynyl)benzoic acid is an intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is an impurity of Digoxin . It appears as a light yellow oil .


Molecular Structure Analysis

The molecular formula of 2-(Cyclopropylethynyl)benzoic acid is C12H10O2 . The exact mass is 186.068079557 g/mol and the average mass is 186.207 Da .


Physical And Chemical Properties Analysis

2-(Cyclopropylethynyl)benzoic acid has a density of 1.3±0.1 g/cm³, a boiling point of 356.7±25.0 °C at 760 mmHg, and a flash point of 162.6±17.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . The polar surface area is 37 Ų .

Scientific Research Applications

Biological Properties and Drug Industry Applications

2-(Cyclopropylethynyl)benzoic acid, a derivative of benzoic acid, is noted for its biological properties, including antifungal and antimicrobial effects. These properties make it especially useful in the drug industry. A study by G. Dikmen (2021) demonstrated the formation of a complex between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a similar compound, both in aqueous environments and in solid state forms. This finding suggests the potential of 2-(Cyclopropylethynyl)benzoic acid in drug formulation and delivery systems (Dikmen, 2021).

Cosmetic and Food Industry Usage

Benzoic acid derivatives, including 2-(Cyclopropylethynyl)benzoic acid, are frequently used as preservatives in cosmetics, foodstuffs, and drugs. The study by A. D. del Olmo, J. Calzada, and M. Nuñez (2017) reviews the use, exposure, and controversy surrounding benzoic acid and its derivatives in various industries. It highlights the widespread use and environmental distribution of these compounds, underscoring their importance in industrial applications (del Olmo, Calzada, & Nuñez, 2017).

Pharmaceutical Research and Development

In pharmaceutical research, benzoic acid derivatives play a significant role as model compounds for drug substances. T. Reschke et al. (2016) addressed the phase behavior of benzoic acid and its mixtures with water and organic solvents, which is crucial for process design in pharmaceutical development. This study's results are relevant to the understanding of the solubility and stability of compounds like 2-(Cyclopropylethynyl)benzoic acid in various solvents (Reschke, Zherikova, Verevkin, & Held, 2016).

Chemical Synthesis and Structural Analysis

Research on the synthesis and molecular structure of benzoic acid derivatives is fundamental for various chemical applications. For example, the synthesis of 2-(2-Aryl)ethylbenzoic acid by Chen Fen-er (2012) provides insight into the chemical pathways and yields involved in producing structurally similar compounds to 2-(Cyclopropylethynyl)benzoic acid (Fen-er, 2012).

Environmental Applications

Benzoic acid derivatives have also been studied for environmental applications. R. W. Matthews (1990) explored the purification of water using titanium dioxide suspensions illuminated with near-U.V. light. This research, involving benzoic acid, provides a foundation for understanding how derivatives like 2-(Cyclopropylethynyl)benzoic acid might interact in similar environmental settings (Matthews, 1990).

Safety And Hazards

The safety data sheet for 2-(Cyclopropylethynyl)benzoic acid indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It’s advised to avoid breathing the dust, to wash skin thoroughly after handling, and to avoid release to the environment .

properties

IUPAC Name

2-(2-cyclopropylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAPNHYQJXDWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylethynyl)benzoic acid

CAS RN

1313028-09-9
Record name 2-(2-cyclopropylethynyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Chen, X Shao, W Li, X Zhang, B Yu - Angewandte Chemie, 2017 - Wiley Online Library
Echinoside A, a sulfonylated holostane tetrasaccharide with potent anticancer and antifungal activity, was synthesized in a longest linear sequence of 35 steps and 0.6 % overall yield. …
Number of citations: 28 onlinelibrary.wiley.com
JS Capani Jr, JE Cochran, J Liang - The Journal of Organic …, 2019 - ACS Publications
A practical and mild set of conditions for the Sonogashira reaction utilizing CsF-mediated in situ TMS-alkyne desilylation followed by Sonogashira coupling has been developed for the …
Number of citations: 25 pubs.acs.org
Y Ma, Z Li, H Shi, J Zhang, B Yu - The Journal of Organic …, 2011 - ACS Publications
Digitoxin, a clinically important cardiac trisaccharide, was assembled efficiently from digitoxigenin and 3,4-di-O-tert-butyldiphenylsilyl-d-digitoxosyl o-cyclopropylethynylbenzoate in 9 …
Number of citations: 74 pubs.acs.org
X Shao, X Wang, K Zhu, Y Dang… - The Journal of Organic …, 2020 - ACS Publications
Holostane glycosides are characteristic metabolites of sea cucumbers, which possess various biological activities. Here, we report the synthesis of two representative congeners, namely…
Number of citations: 12 pubs.acs.org

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